Cas no 1806650-38-3 (2-Bromo-1-(3-(methylthio)-5-(trifluoromethylthio)phenyl)propan-1-one)

2-Bromo-1-(3-(methylthio)-5-(trifluoromethylthio)phenyl)propan-1-one 化学的及び物理的性質
名前と識別子
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- 2-Bromo-1-(3-(methylthio)-5-(trifluoromethylthio)phenyl)propan-1-one
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- インチ: 1S/C11H10BrF3OS2/c1-6(12)10(16)7-3-8(17-2)5-9(4-7)18-11(13,14)15/h3-6H,1-2H3
- InChIKey: ZVPAMOVZJOROQB-UHFFFAOYSA-N
- SMILES: BrC(C)C(C1C=C(C=C(C=1)SC(F)(F)F)SC)=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 18
- 回転可能化学結合数: 4
- 複雑さ: 299
- XLogP3: 5
- トポロジー分子極性表面積: 67.7
2-Bromo-1-(3-(methylthio)-5-(trifluoromethylthio)phenyl)propan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013024078-1g |
2-Bromo-1-(3-(methylthio)-5-(trifluoromethylthio)phenyl)propan-1-one |
1806650-38-3 | 97% | 1g |
1,460.20 USD | 2021-06-24 |
2-Bromo-1-(3-(methylthio)-5-(trifluoromethylthio)phenyl)propan-1-one 関連文献
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
2-Bromo-1-(3-(methylthio)-5-(trifluoromethylthio)phenyl)propan-1-oneに関する追加情報
Comprehensive Overview of 2-Bromo-1-(3-(methylthio)-5-(trifluoromethylthio)phenyl)propan-1-one (CAS No. 1806650-38-3)
2-Bromo-1-(3-(methylthio)-5-(trifluoromethylthio)phenyl)propan-1-one (CAS No. 1806650-38-3) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. The molecule combines a bromo-substituted propanone backbone with methylthio and trifluoromethylthio functional groups, offering distinct reactivity for synthetic applications. Researchers are increasingly exploring its potential as a building block in drug discovery, particularly for targeting enzyme inhibition and modulating biological pathways.
The compound’s trifluoromethylthio group (-SCF3) is a notable highlight, as this moiety is prized in modern medicinal chemistry for enhancing metabolic stability and lipophilicity. Recent studies suggest that SCF3-containing compounds exhibit improved bioavailability, making CAS 1806650-38-3 a candidate for optimizing lead molecules. Additionally, the methylthio (-SMe) group contributes to electron-rich aromatic systems, facilitating selective cross-coupling reactions—a topic frequently searched in AI-driven synthesis planning tools.
In agrochemical applications, 2-Bromo-1-(3-(methylthio)-5-(trifluoromethylthio)phenyl)propan-1-one has been investigated for its role in developing novel pesticides. The trifluoromethylthio moiety’s resistance to degradation aligns with industry demands for longer-lasting crop protection agents. This aligns with trending searches like “sustainable agrochemicals” and “fluorine in pest control,” reflecting global interest in environmentally friendly solutions.
Synthetic accessibility is another key advantage. The compound’s bromo-ketone functionality allows for nucleophilic substitutions, enabling diversification into heterocycles or chiral intermediates—an area often queried in computational chemistry forums. Laboratories leveraging automated synthesis platforms may find this compound valuable for high-throughput screening, given its compatibility with modern flow chemistry techniques.
From a commercial perspective, suppliers of CAS 1806650-38-3 emphasize its >95% purity, catering to stringent regulatory requirements in pharmaceutical R&D. Analytical data (HPLC, NMR) confirms its stability under inert conditions, addressing common user concerns about storage of sulfur-containing compounds. This reliability supports its adoption in scalable processes, a frequent topic in process chemistry discussions.
Emerging trends also link trifluoromethylthio derivatives to materials science, where their electron-withdrawing properties are exploited in organic electronics. While 1806650-38-3 is primarily researched for biological applications, its potential in conductive polymers or OLED materials remains underexplored—a niche that could attract interdisciplinary collaboration.
In summary, 2-Bromo-1-(3-(methylthio)-5-(trifluoromethylthio)phenyl)propan-1-one exemplifies innovation at the intersection of synthetic chemistry and applied sciences. Its dual sulfur-based functionalities and fluorine integration position it as a versatile tool for researchers addressing challenges in drug design, sustainable agriculture, and beyond. As AI-assisted molecular design grows, compounds like this will likely see expanded utility in data-driven discovery pipelines.
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